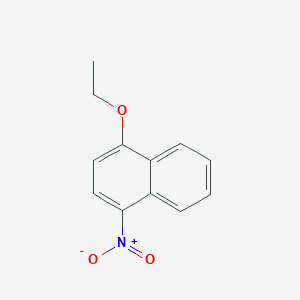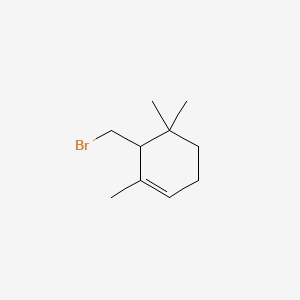
6-(Bromomethyl)-1,5,5-trimethylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)-1,5,5-trimethylcyclohexene is an organic compound that features a bromomethyl group attached to a cyclohexene ring. This compound is of interest due to its potential applications in various fields of chemistry, including organic synthesis and materials science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1,5,5-trimethylcyclohexene typically involves the bromination of 1,5,5-trimethylcyclohexene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent and reaction temperature are critical factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)-1,5,5-trimethylcyclohexene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form bromomethyl ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as KMnO4 or CrO3 in acidic or basic conditions are used.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) is commonly employed.
Major Products
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of bromomethyl ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)-1,5,5-trimethylcyclohexene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industrial Chemistry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(Bromomethyl)-1,5,5-trimethylcyclohexene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
Ethyl 6-(Bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another bromomethyl compound used in organic synthesis.
Uniqueness
6-(Bromomethyl)-1,5,5-trimethylcyclohexene is unique due to its cyclohexene ring structure, which imparts different reactivity and properties compared to aromatic compounds like benzyl bromide. Its specific structure allows for unique applications in materials science and organic synthesis.
Propiedades
Número CAS |
72152-80-8 |
|---|---|
Fórmula molecular |
C10H17Br |
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
6-(bromomethyl)-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C10H17Br/c1-8-5-4-6-10(2,3)9(8)7-11/h5,9H,4,6-7H2,1-3H3 |
Clave InChI |
VHCXFNJDEABDNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1CBr)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



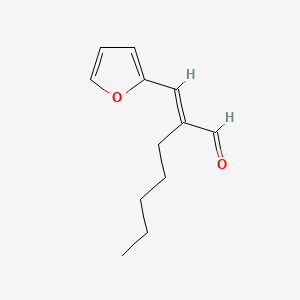
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)

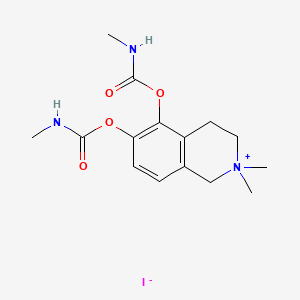

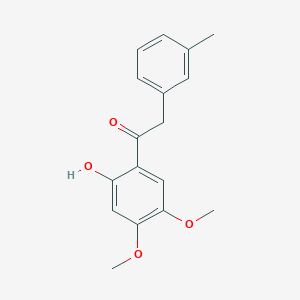
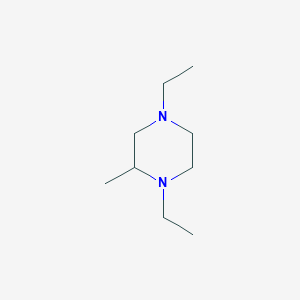
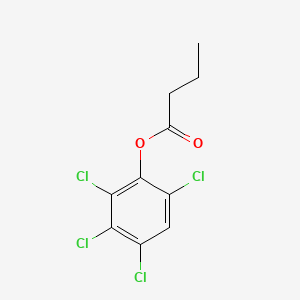
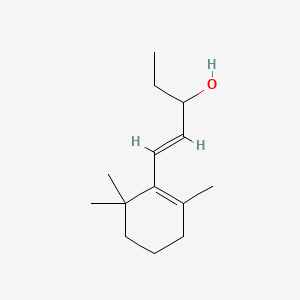

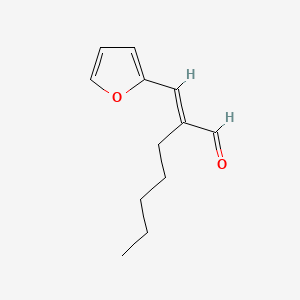
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
